[4-(4-Hexylcyclohexyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Hexylcyclohexyl)phenyl]thiourea is an organic compound with the molecular formula C19H30N2S It is a thiourea derivative, characterized by the presence of a hexylcyclohexyl group attached to a phenyl ring, which is further connected to a thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Hexylcyclohexyl)phenyl]thiourea typically involves the reaction of 4-(4-hexylcyclohexyl)aniline with thiocyanate compounds under specific conditions. One common method includes the use of ammonium thiocyanate in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(4-Hexylcyclohexyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(4-Hexylcyclohexyl)phenyl]thiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions of thiourea derivatives with biological macromolecules. It may serve as a model compound for investigating the binding mechanisms of thiourea-based drugs.
Medicine
In medicine, this compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its structural features can be exploited to develop drugs with specific biological activities.
Industry
In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, including agrochemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of [4-(4-Hexylcyclohexyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with target proteins, modulating their activity. The hexylcyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(4-Hexylcyclohexyl)phenyl]urea: Similar structure but with a urea moiety instead of thiourea.
[4-(4-Hexylcyclohexyl)phenyl]amine: Lacks the thiourea group, providing different reactivity and applications.
[4-(4-Hexylcyclohexyl)phenyl]sulfonamide: Contains a sulfonamide group, offering distinct chemical properties.
Uniqueness
[4-(4-Hexylcyclohexyl)phenyl]thiourea is unique due to the presence of both a thiourea group and a hexylcyclohexyl moiety. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
832098-97-2 |
---|---|
Molekularformel |
C19H30N2S |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
[4-(4-hexylcyclohexyl)phenyl]thiourea |
InChI |
InChI=1S/C19H30N2S/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)21-19(20)22/h11-16H,2-10H2,1H3,(H3,20,21,22) |
InChI-Schlüssel |
WLMUGDWAMLADNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.